N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H19N5O3S2 and its molecular weight is 441.52. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's structure, biological mechanisms, and its pharmacological implications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C20H19N5O3S2 |
Molecular Weight | 441.5 g/mol |
CAS Number | 886931-13-1 |
The structural features include a dimethoxyphenyl moiety, a pyrrol moiety, and a thiophenyl triazole ring, which contribute to its biological activity.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that related triazole derivatives can inhibit the activity of RNA polymerases in viruses such as Hepatitis C Virus (HCV) and others. In vitro tests suggest that these compounds can reduce viral replication effectively at low concentrations (IC50 values often in the micromolar range) .
The mechanism through which this compound exerts its effects appears to involve the inhibition of specific enzymes critical for viral replication. For example:
- Inhibition of NS5B RNA Polymerase : Similar compounds have been shown to inhibit the NS5B polymerase of HCV with high efficacy. The IC50 values for effective compounds range from 0.26 μM to 0.35 μM .
- Macrophage Migration Inhibitory Factor (MIF) : Studies on related triazole compounds indicate that they can act as competitive inhibitors of MIF tautomerase activity, which plays a role in inflammatory responses .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antiviral Efficacy : A study demonstrated that certain triazole derivatives significantly inhibited HCV replication in vitro, with some compounds achieving over 95% inhibition at optimal concentrations .
- Cytotoxicity Assessments : Research involving cell lines has shown that these compounds exhibit low cytotoxicity while maintaining antiviral activity, making them promising candidates for further development .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the triazole ring can enhance binding affinity and inhibitory potency against target enzymes .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S2/c1-27-15-8-7-14(12-16(15)28-2)21-18(26)13-30-20-23-22-19(17-6-5-11-29-17)25(20)24-9-3-4-10-24/h3-12H,13H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODOINXVRWAJCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.